6-Fluoro-3-iodochromone

Description

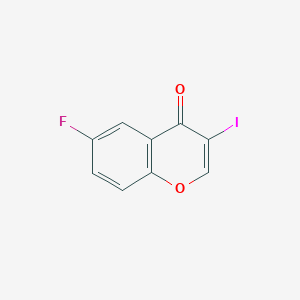

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-3-iodochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSPXIPTHXEIBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470758 | |

| Record name | 6-Fluoro-3-iodochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454689-23-7 | |

| Record name | 6-Fluoro-3-iodochromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-3-IODOCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Structure, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Chromones in Medicinal Chemistry

The chromone scaffold, a benzopyran-4-one ring system, is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring and synthetic bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-fungal properties.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This often leads to improved pharmacokinetic and pharmacodynamic profiles. The synergy between the versatile chromone scaffold and the advantageous properties of fluorine makes fluorinated chromones, such as 6-Fluoro-3-iodochromone, highly promising candidates for drug discovery and development. The additional presence of an iodine atom at the 3-position offers a valuable handle for further chemical modifications and the introduction of diverse functional groups through cross-coupling reactions, further expanding the chemical space for lead optimization.

The Chemical Structure of this compound

This compound is a halogenated derivative of chromone with the molecular formula C₉H₄FIO₂. Its structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring. A fluorine atom is substituted at the 6-position of the benzene ring, and an iodine atom is attached to the 3-position of the pyranone ring.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported, which involves a two-step process starting from the corresponding 2-hydroxyacetophenone derivative.[2][3][4]

Experimental Protocol

Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone

-

A mixture of 5-fluoro-2-hydroxyacetophenone (1.2 mmol) and N,N-dimethylformamide dimethyl acetal (2.4 mmol, 2 molequiv) is heated at 90°C overnight.[3]

-

The reaction progress is monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.[3]

-

The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (85:15) eluent to yield the pure enaminone intermediate.[3]

Step 2: Cyclization to this compound

-

The purified 3-dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone from the previous step is dissolved in a suitable solvent.

-

Iodine is added to the solution, and the mixture is stirred at room temperature.

-

The reaction proceeds via an electrophilic cyclization mechanism.

-

Upon completion of the reaction, the solvent is removed, and the crude product is purified to afford this compound as a light yellow solid.[2]

Figure 2: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The synthesized this compound has been characterized by various analytical techniques to confirm its structure and purity.[2][3][4]

| Property | Value | Source |

| Appearance | Light yellow solid | [2] |

| Melting Point | 123–126°C | [2] |

| Molecular Formula | C₉H₄FIO₂ | |

| Molecular Weight | 290.03 g/mol |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.[2][3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3,063 | Aromatic C-H stretch |

| 1,647 | C=O (ketone) stretch of the pyranone ring |

| 1,616 | Aromatic C=C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the full detailed spectral data for 1H and 13C NMR were not available in the initial search results, the synthesis paper by Kaushik et al. confirms that these analyses were performed.[2] Based on the structure and general principles of NMR spectroscopy, the expected signals can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the fluorine substituent. A singlet for the proton at the 2-position of the chromone ring is also anticipated.

-

¹³C NMR: The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule. The carbon atoms attached to fluorine and iodine will show characteristic chemical shifts and coupling patterns (in the case of C-F coupling). The carbonyl carbon of the pyranone ring is expected to appear at a downfield chemical shift.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition of the compound. The fragmentation pattern in the mass spectrum can provide further structural information. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 290. Common fragmentation pathways for chromones involve the retro-Diels-Alder reaction, leading to the cleavage of the pyranone ring.[5]

Applications and Future Perspectives

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the iodine atom at the 3-position allows for the introduction of various substituents through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This enables the creation of a diverse library of 3-substituted-6-fluorochromone derivatives for biological screening.

Given the known pharmacological activities of chromones and the beneficial effects of fluorination, this class of compounds holds significant promise in the development of new drugs for a variety of diseases, including cancer, inflammation, and microbial infections. Further research into the synthesis of novel derivatives and the evaluation of their biological activities is warranted.

References

- 1. 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Properties, and Application in Modern Drug Discovery

Abstract

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Strategic modification of this core through halogenation offers a powerful tool to modulate physicochemical properties and biological activity. This technical guide provides a comprehensive exploration of 6-Fluoro-3-iodochromone, a key intermediate for drug discovery and chemical biology. We delve into the synergistic roles of the fluorine and iodine substituents: the 6-fluoro group for enhancing metabolic stability and receptor binding, and the 3-iodo group as a versatile synthetic handle for extensive molecular elaboration via cross-coupling chemistry.[3][4] This document serves as a vital resource for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and a clear perspective on the compound's utility in constructing novel chemical entities.

Part 1: Core Molecular Profile and Physicochemical Characteristics

This compound is a solid, crystalline compound whose structure is defined by the planar benzopyran-4-one ring system. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic data on closely related analogs, such as 6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, confirm the essential planarity of the fused ring system.[5][6] This rigidity is a key feature, reducing the conformational flexibility of molecules derived from it, which can be advantageous for achieving specific and high-affinity binding to biological targets.

The electronic properties are significantly influenced by its substituents. The fluorine atom at the 6-position is a strong electron-withdrawing group, which can modulate the pKa of adjacent functionalities and enhance membrane permeability.[4] The iodine atom at the 3-position, attached to a vinylic carbon, is the primary site of chemical reactivity, serving as an excellent leaving group in transition metal-catalyzed reactions.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 6-fluoro-3-iodo-4H-chromen-4-one | - |

| CAS Number | 454689-23-7 | [7] |

| Molecular Formula | C₉H₄FIO₂ | [7] |

| Molecular Weight | 290.03 g/mol | [7] |

| Appearance | Light yellow solid | [8] |

| Melting Point | 123-131 °C | [7][8] |

| Boiling Point | 297.7 ± 40.0 °C (Predicted) | [7] |

| Density | 2.04 ± 0.1 g/cm³ (Predicted) | [7] |

| IR (cm⁻¹) | 3063 (Ar C-H), 1647 (C=O), 1616 (Ar C=C), 1274 (C-O) | [8] |

| ¹H NMR | Data for specific compound not explicitly published. | [8] |

| ¹³C NMR | Data for specific compound not explicitly published. | [8] |

| HRMS | Data for specific compound not explicitly published. | [8] |

Part 2: Synthesis and Characterization Protocol

The synthesis of this compound is reliably achieved through a robust and high-yielding two-step sequence starting from commercially available 5'-fluoro-2'-hydroxyacetophenone.[8][9] This method's trustworthiness lies in its straightforward execution and the ease of purification of the intermediate and final product.

Causality of Experimental Choices:

-

Step 1: The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves to form a reactive enaminone intermediate. DMF-DMA acts as both a solvent and a reagent, providing a dimethylaminomethylene group that activates the position alpha to the carbonyl, priming it for cyclization.

-

Step 2: The use of molecular iodine (I₂) is critical. It functions as an electrophile that attacks the electron-rich enamine, initiating the intramolecular cyclization onto the phenolic oxygen. Concurrently, it installs the iodine atom at the 3-position of the chromone ring system.

Diagram 1: Synthetic Workflow for this compound

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone (Intermediate)

-

To a round-bottom flask, add 5'-fluoro-2'-hydroxyacetophenone (1.0 eq).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-2.5 eq).

-

Heat the reaction mixture at 90°C overnight under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexane).

-

Upon completion, allow the mixture to cool to room temperature. The intermediate often precipitates and can be collected by filtration or carried forward directly.

Step 2: Synthesis of this compound (Final Product) [8]

-

Dissolve the crude enaminone intermediate from Step 1 in N,N-dimethylformamide (DMF).

-

Add a solution of iodine (I₂) (1.2-1.5 eq) in DMF dropwise to the mixture.

-

Heat the reaction mixture to 80-100°C and stir for 2-4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water containing sodium thiosulfate to quench excess iodine.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid thoroughly with water and then a cold, non-polar solvent like hexane to remove impurities.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a light-yellow solid.[8]

Self-Validating System: The purity of the final compound should be validated by multiple analytical methods. A sharp melting point within the reported range (123-131°C) is a primary indicator of purity.[7][8] Further confirmation must be obtained via ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the observed spectra with theoretically expected patterns for the target structure.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is anchored in the reactivity of its carbon-iodine bond. This functionality makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, which are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[10]

Diagram 2: Key Cross-Coupling Reactions of this compound

Caption: Versatility of the C-I bond in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling

This reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the 3-iodochromone with an aryl or vinyl boronic acid (or ester).[11][12]

-

Mechanism Insight: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13]

-

Protocol Standard:

-

Combine this compound (1.0 eq), boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq) in a flask.

-

Add a solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.

-

Degas the mixture and heat under an inert atmosphere until TLC indicates consumption of the starting material.

-

Perform an aqueous work-up, extract with an organic solvent, and purify by column chromatography.

-

Sonogashira Coupling

The Sonogashira reaction enables the synthesis of 3-alkynylchromones by coupling with a terminal alkyne.[14][15] These products are valuable for further transformations or as final targets.

-

Mechanism Insight: This reaction uniquely uses a dual catalytic system. A palladium catalyst activates the C-I bond, while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step with the palladium complex.[15][16]

-

Protocol Standard:

-

To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) salt (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction at room temperature or with gentle heating.

-

Upon completion, filter the reaction mixture to remove amine salts, concentrate, and purify the residue by flash chromatography.[17]

-

Heck Coupling

The Heck reaction allows for the arylation or vinylation of alkenes, in this case, forming a new C-C bond between the chromone's 3-position and an alkene.[18][19]

-

Mechanism Insight: The cycle begins with oxidative addition of Pd(0) to the C-I bond. The resulting organopalladium species then undergoes migratory insertion with the alkene. Finally, a β-hydride elimination step forms the double bond of the product and a hydridopalladium complex, which is converted back to Pd(0) by the base.[20]

-

Protocol Standard:

-

Charge a flask with this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), often a phosphine ligand, and a base (e.g., K₂CO₃ or Et₃N) in a polar aprotic solvent like DMF or acetonitrile.

-

Heat the reaction mixture, typically between 80-120°C, under an inert atmosphere.

-

After completion, cool the mixture, perform an aqueous workup, and purify the product by chromatography.

-

Part 4: Relevance and Application in Drug Discovery

This compound is not merely a chemical curiosity but a strategically designed building block for generating molecular diversity in drug discovery campaigns. The chromone core itself is associated with a wide spectrum of biological activities, including antifungal, anti-inflammatory, anticancer, and neuroprotective properties.[21][22][23][24]

-

Fluorine's Role: The 6-fluoro substituent is a well-established bioisostere for a hydrogen atom but with profoundly different electronic properties. Its inclusion can enhance binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3][4]

-

Iodine's Role: The 3-iodo group serves as a "linchpin" for diversification. By applying the cross-coupling reactions described in Part 3, chemists can rapidly synthesize large libraries of analogs where the substituent at the 3-position is systematically varied. This approach is central to Structure-Activity Relationship (SAR) studies aimed at optimizing potency and selectivity. For instance, a recent study utilized a series of 3-iodochromones, including the 6-fluoro derivative, to develop and explore novel fungicides, demonstrating the practical application of this scaffold.[9][25]

Conclusion

This compound is a high-value intermediate that embodies key principles of modern medicinal chemistry. It combines a biologically relevant scaffold with strategically placed functional groups that confer both favorable pharmacological properties and synthetic versatility. Its straightforward synthesis and predictable reactivity in cornerstone cross-coupling reactions make it an essential tool for researchers aiming to accelerate the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary to fully leverage the potential of this powerful chemical building block.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. ijrpc.com [ijrpc.com]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Heck Reaction [organic-chemistry.org]

- 19. Heck reaction - Wikipedia [en.wikipedia.org]

- 20. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ijrar.org [ijrar.org]

- 24. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Fluoro-3-iodochromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-iodochromone, identified by the CAS Number 454689-23-7, is a halogenated heterocyclic compound belonging to the chromone family.[1] The chromone scaffold is a well-established pharmacophore found in numerous natural and synthetic molecules exhibiting a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties.[2][3] The strategic incorporation of fluorine and iodine atoms onto the chromone core significantly modulates the molecule's physicochemical and biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, the introduction of iodine can lead to unique biological activities and provides a reactive handle for further synthetic modifications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance in chemical synthesis and drug discovery.

Core Properties and Identification

A clear understanding of the fundamental properties of this compound is essential for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| CAS Number | 454689-23-7 | [1] |

| Molecular Formula | C₉H₄FIO₂ | [1] |

| Molecular Weight | 290.03 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 123-126 °C | [2] |

| Synonyms | 6-Fluoro-3-iodo-4H-benzopyran-4-one, 6-Fluoro-3-iodo-4H-chromen-4-one | [1] |

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that begins with a substituted 2-hydroxyacetophenone. The general synthetic strategy involves the formation of an enaminone intermediate, followed by an iodine-mediated cyclization.[2]

Synthetic Pathway

The synthesis can be conceptualized in two primary stages:

-

Formation of the Enaminone Intermediate: The process starts with the reaction of 5'-fluoro-2'-hydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the intermediate, 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)propenone. This step involves the condensation of the acetophenone with DMF-DMA, which serves as both a reactant and a dehydrating agent.

-

Iodocyclization: The crude enaminone intermediate is then treated with molecular iodine in a suitable solvent like chloroform. This step proceeds via an electrophilic cyclization mechanism, where iodine acts as the electrophile, leading to the formation of the 3-iodochromone ring system.

References

A Technical Guide to Halogenated Chromones: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The chromone scaffold, a benzopyran-4-one core, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3] The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity and metabolic stability, and serves as a versatile synthetic handle for further molecular elaboration.[4][5] This technical guide provides an in-depth review of halogenated chromones, designed for researchers, medicinal chemists, and drug development professionals. We will explore the principal synthetic methodologies for their preparation, delve into their reactivity—with a special focus on their utility in modern cross-coupling reactions—and survey their diverse and significant biological applications.

Introduction: The Strategic Value of Halogenation

The chromone ring system is a cornerstone of many biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][3][6] Halogenation is a key strategy in drug design for several reasons:

-

Modulation of Physicochemical Properties: Halogen atoms, particularly fluorine, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by altering electronic properties and forming halogen bonds.[4][7]

-

Synthetic Versatility: The carbon-halogen bond is a linchpin in modern organic synthesis. Halogenated chromones are crucial precursors for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.[8][9][10]

-

Enhanced Biological Activity: The presence of a halogen can significantly boost the pharmacological potency of the parent chromone.[4][11][12] For instance, halogen substitution on chromone-tetrazole hybrids was found to enhance antimicrobial activity.[11]

This guide will systematically cover the synthesis of these vital building blocks, their subsequent chemical transformations, and their ultimate application in the development of therapeutic agents.

Synthesis of Halogenated Chromones

The methods for synthesizing halochromones can be broadly categorized into two approaches: building the halogenated ring system from acyclic precursors or direct halogenation of a pre-formed chromone scaffold.

Synthesis from Acyclic Precursors

A common and effective route involves the cyclization of halogenated acyclic precursors. One of the most versatile starting materials for this approach is the o-hydroxyaryl enaminone.

2.1.1. Oxidative α-Halogenation of Enaminones

A robust method for preparing 3-halochromones involves the oxidative α-halogenation of o-hydroxyaryl enaminones. This reaction proceeds via an intramolecular cyclization following the halogenation of the enaminone double bond. A green and efficient system utilizes Oxone® in combination with potassium halides (KCl, KBr, or KI) to generate the corresponding 3-chloro-, 3-bromo-, or 3-iodo-chromones in high yields.[13][14]

Experimental Protocol: Synthesis of 3-Bromochromone via Oxidative α-Halogenation [13][14]

-

Preparation: To a solution of the starting o-hydroxyaryl enaminone (1.0 mmol) in a suitable solvent such as acetonitrile or a micellar medium (e.g., TPGS-750-M in water for greener synthesis), add potassium bromide (KBr, 1.2 mmol).[13]

-

Reaction Initiation: Add Oxone® (potassium peroxymonosulfate, 1.2 mmol) portion-wise to the stirred mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-bromochromone.

Direct Halogenation of the Chromone Scaffold

Direct halogenation offers a more atom-economical route, introducing a halogen onto a pre-existing chromone ring. The regioselectivity of this reaction is highly dependent on the reagents and reaction conditions.

-

Position 3 (C3): The C3 position is activated by the enone system and is the most common site for electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are effective for introducing bromine or chlorine, respectively.[8] The direct 3-bromination of flavones (2-phenylchromones) can be achieved efficiently using a combination of a bromide salt (R₄NBr) and phenyliodine(III) diacetate (PIDA), which acts as a mild and environmentally friendlier alternative to molecular bromine.[8]

-

Aromatic Ring (Benzene Moiety): Halogenation of the benzene ring typically requires more forceful conditions or the presence of activating groups (e.g., hydroxyl, methoxy) that direct the electrophilic substitution.

The following diagram illustrates the general workflow for synthesizing and utilizing halogenated chromones.

Caption: General Workflow for Halogenated Chromones.

Reactivity and Synthetic Applications

Halogenated chromones, particularly 3-bromo- and 3-iodochromones, are exceptionally valuable building blocks in organic synthesis due to their participation in a wide range of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-X bond in Pd-catalyzed reactions follows the general trend I > Br > Cl.[9] This differential reactivity allows for selective and sequential couplings on di-halogenated substrates.

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the halochromone with an organoboron reagent (e.g., a boronic acid or ester). It is a powerful method for synthesizing aryl- or heteroaryl-substituted chromones, such as isoflavones (3-arylchromones).[8]

-

Sonogashira Coupling: This reaction couples a terminal alkyne with the halochromone, providing access to 3-alkynylchromones, which are important intermediates for further transformations.

-

Heck Coupling: This reaction involves the coupling of an alkene with the halochromone, leading to the formation of 3-vinylchromones.

The Halogen Dance Reaction

Under strongly basic conditions (e.g., using lithium amides like LDA), a fascinating rearrangement known as the "halogen dance" can occur.[15][16][17] This reaction involves the migration of a halogen atom to a different position on the aromatic ring.[15][16] The process is driven by the formation of a more stable organometallic intermediate.[15] This transformation allows for functionalization at positions that are not accessible through direct methods, providing a unique tool for creating novel chromone isomers.[15][17]

Caption: Conceptual pathway of the Halogen Dance reaction.

Biological Activities and Medicinal Chemistry Applications

The incorporation of halogens into the chromone scaffold has led to the discovery of potent drug candidates across various therapeutic areas. The halogen atom often plays a critical role in the molecule's mechanism of action, either by participating in key binding interactions or by tuning the electronics of the pharmacophore.

Anticancer Activity

Many halogenated chromones exhibit significant anticancer properties. For example, a chalcone-chromone hybrid molecule containing two halogen atoms on the chromone core and two on the chalcone fragment showed prominent growth inhibition (87%) against the HCT-116 colon cancer cell line.[3] Structure-activity relationship (SAR) studies on chromone carboxamides revealed that the attachment of a fluorine atom at the C6 position produced more active derivatives against the MCF-7 breast cancer cell line compared to chloro or methyl analogues.[12]

Enzyme Inhibition

Halogenated chromones are effective inhibitors of various enzymes implicated in disease.

-

Breast Cancer Resistance Protein (ABCG2): A chromone derivative featuring a 4-bromobenzyloxy substituent at position 5 was identified as a potent and selective inhibitor of the ABCG2 efflux pump, which is a key mechanism of multidrug resistance in cancer.[18] SAR studies confirmed the importance of this brominated moiety for inhibitory activity.[18]

-

Metabolic Enzymes: Halogenated chalcones, which share structural similarities with chromones, have shown potent inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which are targets for Alzheimer's disease and glaucoma, respectively.[19] The halogen substituents often enhance binding to the enzyme's active site.[20]

Antimicrobial Activity

Fluorine and iodine substitutions on a chromone-tetrazole scaffold were found to significantly enhance antibacterial activity against pathogenic strains like Pseudomonas aeruginosa and Staphylococcus aureus.[11] This highlights the direct impact of halogenation on antimicrobial potency.

| Compound Class | Halogen Type/Position | Biological Target/Activity | Key Finding |

| Chromone Carboxamides | Fluorine at C6 | Anticancer (MCF-7 cells) | F > Cl, CH₃ for activity.[12] |

| Benzyloxy-chromones | Bromine at C5-benzyloxy | ABCG2 Efflux Pump Inhibition | Bromo-substituent is critical for potent inhibition.[18] |

| Chromone-Tetrazoles | Fluorine, Iodine | Antibacterial | Halogenation enhanced activity; substitution on the tetrazole ring had no effect.[11] |

| Thiophenoxy-chromones | Fluorine at C3-phenyl | Anti-inflammatory | A fluoro-thiophenol derivative showed potent inhibition of superoxide anion generation.[21] |

Table 1: Summary of Structure-Activity Relationships for Bioactive Halogenated Chromones.

Conclusion and Future Outlook

Halogenated chromones are far more than simple chemical intermediates; they are powerful tools in the arsenal of medicinal chemists and drug discovery professionals. Their synthesis is well-established, with modern methods offering green and efficient routes. Their true value lies in their dual role as versatile synthetic platforms for complex molecule construction via cross-coupling and as potent pharmacophores in their own right. The strategic placement of halogen atoms allows for the fine-tuning of ADME properties and the enhancement of biological activity. Future research will likely focus on developing more selective and catalytic halogenation methods, exploring novel applications in areas like photodynamic therapy and chemical biology, and leveraging computational tools to design next-generation halogenated chromone-based therapeutics with improved efficacy and safety profiles.

References

- 1. ijrpc.com [ijrpc.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijrar.org [ijrar.org]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry Home [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3-Halochromones Through Oxidative α-Halogenation of Enaminones and its Photophysical Investigation: Another Case of Photo-induced Partially Aromatised Intramolecular Charge Transfer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 16. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-3-iodochromone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-3-iodochromone, a halogenated derivative of the chromone scaffold. As a Senior Application Scientist, this document synthesizes fundamental chemical data with practical insights into its synthesis, characterization, and potential applications in the realm of medicinal chemistry and drug discovery.

Introduction to the Chromone Scaffold: A Privileged Structure in Medicinal Chemistry

The chromone moiety, a benzopyran-4-one system, is a prominent scaffold found in a variety of natural products and synthetic bioactive molecules.[1][2] Its unique structural and electronic properties make it a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antifungal properties.[2][3] The introduction of specific substituents, such as halogens, onto the chromone ring can significantly modulate its physicochemical properties and biological activity, making compounds like this compound valuable tools for chemical biologists and medicinal chemists.

Core Physicochemical Properties of this compound

This compound, also known as 6-Fluoro-3-iodo-4H-1-benzopyran-4-one, is a synthetic organic compound that has garnered interest as a building block in the synthesis of more complex molecules.[3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₄FIO₂ | - |

| Molecular Weight | 290.03 g/mol | [5] |

| CAS Number | 454689-23-7 | [5] |

| Appearance | Light yellow solid (predicted) | [2] |

| Melting Point | 123-126 °C | [2] |

The presence of both a fluorine atom at the 6-position and an iodine atom at the 3-position imparts distinct characteristics to the molecule. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the overall electron distribution of the chromone system. The iodo group at the 3-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, which is a key feature for its utility in synthetic chemistry.

Synthesis and Mechanistic Insights

The synthesis of 3-iodochromone derivatives typically involves a two-step process starting from the corresponding 2-hydroxyacetophenone.[2][6] This established methodology can be adapted for the preparation of this compound.

Experimental Protocol: A Two-Step Synthesis

Step 1: Formation of the Enaminone Intermediate

-

A mixture of 5'-fluoro-2'-hydroxyacetophenone (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2 equivalents) is heated at 90°C overnight.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure to yield the crude 3-(dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one (enaminone) intermediate, which can be used in the next step without further purification.[2][6]

Step 2: Iodocyclization to this compound

-

The crude enaminone from the previous step is dissolved in a suitable solvent, such as dioxane or chloroform.

-

Iodine (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction is quenched with a solution of sodium thiosulfate to remove excess iodine.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.[2]

Mechanistic Rationale

The synthesis proceeds through a well-established pathway. In the first step, the 2-hydroxyacetophenone reacts with DMF-DMA to form an enaminone. This reaction involves the condensation of the activated methyl group of the acetophenone with the electrophilic carbon of DMF-DMA. The second step is an electrophilic iodocyclization. The iodine acts as an electrophile, and the enaminone undergoes an intramolecular cyclization, followed by the elimination of dimethylamine and subsequent aromatization to form the stable chromone ring system.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Based on data for similar compounds, the expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at the 2-position of the chromone ring will likely appear as a singlet at a downfield chemical shift (around δ 8.2-8.4 ppm). The protons on the fluorinated benzene ring will exhibit splitting patterns consistent with their coupling to each other and to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (C-4) around δ 172-175 ppm and the carbon at the 2-position (C-2) around δ 157-160 ppm. The carbon bearing the iodine (C-3) is expected to appear at a significantly upfield chemical shift (around δ 86-88 ppm). The fluorine-coupled carbons on the benzene ring will show characteristic splitting.[2]

-

¹⁹F NMR: The fluorine NMR spectrum will provide a definitive signal for the fluorine atom attached to the aromatic ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the pyrone ring, typically in the range of 1630-1650 cm⁻¹.[2] Other significant peaks will correspond to the C=C stretching of the aromatic and pyrone rings and the C-F bond.

Applications in Drug Discovery and Chemical Biology

The strategic placement of fluoro and iodo substituents on the chromone scaffold makes this compound a valuable building block for the synthesis of novel bioactive compounds.

Precursor for Novel Fungicides

Research has shown that 3-iodochromone derivatives possess potent fungicidal activity.[2][6] this compound can serve as a starting material for the synthesis of a library of derivatives to be screened for their efficacy against various fungal strains. The iodine at the 3-position is particularly amenable to Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.

Caption: Role as a building block in drug discovery.

Development of Kinase Inhibitors

The chromone scaffold is a known pharmacophore in the design of various kinase inhibitors. The ability to functionalize the 3-position of this compound allows for the strategic placement of substituents that can interact with the active site of target kinases, potentially leading to the development of novel anticancer agents.

Synthesis of Fluorinated Chromanes

The chromone core can be reduced to form chromanes, which are also important structural motifs in bioactive molecules.[7][8] this compound can be a precursor for the synthesis of 3,6-difunctionalized chromanes, where the fluorine at the 6-position can enhance metabolic stability and the functionality at the 3-position can be tailored for specific biological targets.

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined physicochemical properties, accessible synthetic route, and the reactive nature of its iodo substituent make it an attractive starting material for the generation of diverse molecular architectures. This guide has provided a foundational understanding of this compound, from its core data to its potential applications, to empower researchers in their pursuit of novel chemical entities with tailored biological functions.

References

- 1. univendspace.univen.ac.za [univendspace.univen.ac.za]

- 2. frontiersin.org [frontiersin.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound 454689-23-7 [sigmaaldrich.com]

- 6. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 7. Enantioselective Synthesis of 3‐Fluorochromanes via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective Synthesis of 3-Fluorochromanes via Iodine(I)/Iodine(III) Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 6-Fluoro-3-iodochromone: A Theoretical and Practical Guide for Drug Development

An In-depth Technical Guide for the Research Professional

This guide provides a comprehensive framework for understanding and determining the solubility of 6-Fluoro-3-iodochromone, a compound of interest in medicinal chemistry and drug discovery.[1][2][3][4] Given the novelty of this specific chromone derivative, this document emphasizes the foundational principles and experimental methodologies that enable researchers to establish a robust solubility profile. We will delve into the theoretical underpinnings of solubility, predict the behavior of this compound based on its molecular structure, and provide a detailed, field-proven protocol for its empirical determination.

Introduction: The Significance of Solubility in Drug Discovery

The chromone scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[5][6] Derivatives of chromone have shown a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[7][8] this compound, with its unique substitution pattern, represents a promising candidate for further investigation.

However, for any compound to be a viable drug candidate, it must possess adequate solubility. Solubility dictates a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and poor solubility is a leading cause of failure in the drug development pipeline. Therefore, a thorough understanding and quantitative determination of the solubility of this compound in various solvents is a critical first step in its preclinical evaluation.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[9] The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10][11]

Let's dissect the structure of this compound to predict its solubility:

-

The Chromone Core: The core structure is a benzopyran-4-one. The carbonyl group (C=O) and the ether oxygen are polar and can act as hydrogen bond acceptors. The benzene ring is non-polar and hydrophobic.

-

The Fluoro Group (at position 6): Fluorine is the most electronegative element, and the C-F bond is highly polarized. This increases the local polarity of the benzene ring and can influence interactions with polar solvents. The small size of fluorine means it generally has a minimal steric impact.

-

The Iodo Group (at position 3): Iodine is much larger and less electronegative than fluorine. The C-I bond is less polar than C-F. The large, polarizable electron cloud of iodine can participate in halogen bonding, a noncovalent interaction that can influence solubility in specific solvents.[12][13][14]

-

Overall Polarity: this compound is expected to be a moderately polar molecule. The presence of both polar functional groups and a significant non-polar surface area suggests that it will likely exhibit limited solubility in water and higher solubility in organic solvents of intermediate polarity.

Based on this analysis, we can hypothesize the following solubility trends:

-

Low solubility in water: The large, hydrophobic core and the lack of strong hydrogen bond donating groups will likely limit its aqueous solubility.

-

Low solubility in non-polar solvents (e.g., hexane, toluene): The polar carbonyl and ether groups will disfavor dissolution in highly non-polar media.

-

Moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone): These solvents can effectively solvate the polar regions of the molecule.

-

Moderate solubility in polar protic solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors to the carbonyl and ether oxygens, but the hydrophobic core may limit high solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for determining both the qualitative and quantitative solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a series of small, clear glass vials.

-

Solvent Addition: To each vial, add 1 mL of a different solvent.

-

Mixing: Vigorously vortex each vial for 1-2 minutes.

-

Observation: Visually inspect each vial for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears unchanged.

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[15]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., 10 mg) to a vial containing a known volume of the chosen solvent (e.g., 2 mL). The key is to have undissolved solid remaining after equilibration.

-

Prepare vials for each solvent to be tested.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Classification |

| Water | 10.2 | < 0.01 | Very Poorly Soluble |

| Hexane | 0.1 | < 0.01 | Very Poorly Soluble |

| Ethanol | 4.3 | 2.5 | Sparingly Soluble |

| Acetone | 5.1 | 15.8 | Soluble |

| Dichloromethane | 3.1 | 8.2 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Very Soluble |

Interpreting the Results:

-

The solubility data will provide crucial insights for various stages of drug development.

-

For formulation scientists, this data will guide the selection of appropriate vehicles for in vivo studies. For example, if the compound is highly soluble in DMSO but poorly soluble in water, a co-solvent system may be necessary for aqueous formulations.

-

For medicinal chemists, the solubility profile can inform further structural modifications. If aqueous solubility is a major issue, strategies such as introducing more polar or ionizable groups could be explored.

-

The data also helps in understanding the compound's potential for oral bioavailability, as a certain level of aqueous solubility is required for absorption from the gastrointestinal tract.

Conclusion

References

- 1. ijrar.org [ijrar.org]

- 2. researchgate.net [researchgate.net]

- 3. frontiersin.org [frontiersin.org]

- 4. Simple iodine will speed up drug discovery - ResOU [resou.osaka-u.ac.jp]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.ws [chem.ws]

- 11. Khan Academy [khanacademy.org]

- 12. The structures of heterocyclic complexes ruled by hydrogen bonds and halogen interactions: interaction strength and IR modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Halogen and Hydrogen Bonding Benzothiophene Diol Derivatives: A Study Using ab initio Calculations and X-Ray Crystal Structure Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

Methodological & Application

Authored by: Gemini, Senior Application Scientist

An Application Guide to the Laboratory Synthesis of 6-Fluoro-3-iodochromone

Abstract

This document provides a comprehensive, research-grade protocol for the laboratory synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is approached via a modern and efficient two-step sequence commencing from commercially available 2'-Hydroxy-5'-fluoroacetophenone. The methodology involves an initial condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form a key enaminone intermediate, followed by an electrophilic iodocyclization to yield the target compound. This guide is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the underlying reaction mechanisms, experimental rationale, and necessary characterization techniques.

Introduction and Strategic Overview

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Their derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of halogen atoms into the chromone scaffold, particularly at the C3-position, creates versatile intermediates for further functionalization through cross-coupling reactions, making them highly valuable in synthetic organic chemistry.[3]

This compound combines the benefits of a fluorine substituent, which can enhance metabolic stability and binding affinity, with a reactive iodine atom at the 3-position, poised for synthetic elaboration. The synthetic strategy detailed herein is a robust two-step process that is favored for its operational simplicity and good yields.[4]

The overall workflow is summarized below:

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds through two distinct and mechanistically important stages. Understanding the causality behind each step is crucial for troubleshooting and optimization.

Step 1: Enaminone Formation

The first step is the condensation of 2'-Hydroxy-5'-fluoroacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves a dual purpose: it acts as a dehydrating agent and provides a one-carbon electrophilic unit (-CH(NMe₂)₂) which, after elimination, installs the C2 and C3 atoms of the eventual chromone ring.

The mechanism involves the nucleophilic attack of the enol or enolate of the acetophenone onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol and dimethylamine to form the stable, conjugated enaminone intermediate. The presence of the ortho-hydroxyl group is critical as it directs the reaction and is essential for the subsequent cyclization.[4]

Step 2: Electrophilic Iodocyclization

The second step is the pivotal ring-closing reaction. The enaminone intermediate is treated with molecular iodine (I₂). This reaction is an example of an electrophilic cyclization.[5]

The proposed mechanism is as follows:

-

Electrophilic Attack: The electron-rich double bond of the enaminone attacks the electrophilic iodine, likely forming a cyclic iodonium ion intermediate.

-

Intramolecular Cyclization: The phenolic hydroxyl group, acting as an intramolecular nucleophile, attacks the C2 position, leading to the closure of the pyrone ring.

-

Elimination & Aromatization: Subsequent elimination of dimethylamine and a proton results in the formation of the aromatic chromone ring with the iodine atom installed at the C3 position.

This method is highly effective because the iodine not only acts as the electrophile to trigger the cyclization but is also incorporated into the final structure.[4]

Caption: Key stages and reagents in the synthesis pathway.

Detailed Experimental Protocol

Safety Precaution: This protocol must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Materials and Reagents

| Reagent/Material | CAS Number | Supplier Example | Purity |

| 2'-Hydroxy-5'-fluoroacetophenone | 347-41-1 | Sigma-Aldrich | ≥98% |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4637-24-5 | Sigma-Aldrich | ≥95% |

| Iodine (I₂) | 7553-56-2 | Sigma-Aldrich | ≥99.8% |

| Hexane | 110-54-3 | Fisher Scientific | HPLC Grade |

| Ethyl Acetate | 141-78-6 | Fisher Scientific | HPLC Grade |

| Anhydrous Sodium Sulfate | 7757-82-6 | Fisher Scientific | ACS Grade |

Part A: Synthesis of 3-(Dimethylamino)-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one

-

To a 50 mL round-bottom flask, add 2'-Hydroxy-5'-fluoroacetophenone (1.2 mmol, 185 mg).

-

Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.4 mmol, 0.32 mL, 286 mg). This corresponds to 2 molar equivalents.

-

Fit the flask with a reflux condenser and heat the reaction mixture in an oil bath at 90°C.[4]

-

Maintain the temperature and allow the reaction to proceed overnight (approximately 12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The starting material will have a different Rf value than the more polar enaminone product.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess DMF-DMA and other volatile components under reduced pressure using a rotary evaporator.

-

The resulting crude product is typically a solid or a thick oil. Purify this material using column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 15:85 hexane:ethyl acetate) to isolate the pure enaminone product.[4]

Part B: Synthesis of this compound

-

Dissolve the purified enaminone intermediate from Part A (1.0 mmol, 209 mg) in a suitable solvent such as dioxane or DMF (10 mL) in a 50 mL round-bottom flask.

-

Add molecular iodine (I₂) (1.2 mmol, 305 mg) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110°C) and stir for 4-6 hours.[4] Monitor the reaction by TLC (30% ethyl acetate in hexane) until the enaminone spot disappears.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate (10% w/v, 50 mL) to quench the excess iodine. Stir until the dark color of iodine disappears.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash them with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography to yield pure this compound as a light yellow solid.[4]

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The expected data, based on literature, are provided below for comparison.[4][6]

| Analysis Technique | Expected Results |

| Appearance | Light yellow solid |

| Melting Point | 123-126 °C[4] (Literature value) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.38 (s, 1H, H-2), 7.78 (dd, J=8.8, 3.0 Hz, 1H, H-5), 7.55-7.49 (m, 2H, H-7, H-8). |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 175.0 (C-4), 160.0 (d, J=245 Hz, C-6), 157.5 (C-2), 152.0 (C-8a), 125.0 (d, J=24 Hz, C-5), 123.0 (d, J=8 Hz, C-8), 120.0 (d, J=25 Hz, C-7), 110.0 (d, J=8 Hz, C-4a), 86.0 (C-3). |

| ¹⁹F NMR | A single peak corresponding to the fluorine atom at the C-6 position. The chemical shift is sensitive to the solvent and instrument reference.[7][8] |

| Mass Spec. (HRMS) | For C₉H₄FIO₂, Calculated [M+H]⁺: 290.9318; Observed value should be within ±5 ppm. |

| IR (KBr/AT) | ν (cm⁻¹): ~1647 (C=O stretch), ~1616 (aromatic C=C stretch).[4] |

Concluding Remarks

The described two-step synthesis provides a reliable and efficient pathway to this compound. The methodology leverages common reagents and standard laboratory techniques, making it accessible for most synthetic chemistry labs. The resulting product is a highly valuable intermediate, offering a gateway to a diverse range of more complex chromone derivatives for evaluation in drug discovery and materials science programs. Careful execution of the protocol and rigorous characterization of the final product are paramount to ensuring successful and reproducible outcomes.

References

- 1. Synthesis of 3-halochromones with simple KX halogen sources enabled by in situ halide oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. rsc.org [rsc.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Notes & Protocols: 6-Fluoro-3-iodochromone in Medicinal Chemistry

Introduction: The Strategic Importance of the Chromone Scaffold

The chromone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] Chromone derivatives have demonstrated therapeutic potential as antitumor, anti-inflammatory, and antifungal agents, as well as inhibitors for critical enzymes like kinases, acetylcholinesterases, and monoamine oxidases.[1][2] The versatility of the chromone core allows for extensive functionalization, enabling chemists to modulate pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes.

This guide focuses on a particularly valuable derivative: 6-Fluoro-3-iodochromone . The strategic placement of the fluoro and iodo substituents transforms this simple chromone into a powerful and versatile building block for drug discovery.

-

The 6-Fluoro Group: The fluorine atom at the C6 position serves as a crucial modulator of physicochemical properties. Its high electronegativity can alter the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity for biological targets and improved pharmacokinetic profiles, a common strategy in modern drug design.[3]

-

The 3-Iodo Group: The iodine atom at the C3 position is the key to the scaffold's synthetic utility. The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by palladium(0) catalysts. This makes the C3 position an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings.[4][5]

This combination of a bio-active scaffold, a property-modulating fluorine atom, and a synthetically versatile iodine handle makes this compound a cornerstone intermediate for building libraries of novel therapeutic candidates.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental to its successful application.

| Property | Value | Source |

| Molecular Formula | C₉H₄FIO₂ | [2] |

| Molecular Weight | 290.03 g/mol | Calculated |

| Appearance | Light yellow solid | [2] |

| Melting Point | 123–126°C | [2] |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and DMF. | Inferred |

Synthesis of this compound

The synthesis of this compound is efficiently achieved in a two-step process starting from the commercially available 5'-fluoro-2'-hydroxyacetophenone.[1][2] This process involves the formation of an enaminone intermediate, followed by an electrophilic iodocyclization.

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol details the two-step synthesis from 5'-fluoro-2'-hydroxyacetophenone.[1][2]

Part A: Synthesis of 3-Dimethylamino-1-(5-fluoro-2-hydroxyphenyl)propenone (Intermediate)

-

Reaction Setup: To a round-bottom flask, add 5'-fluoro-2'-hydroxyacetophenone (1.0 eq).

-

Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

-

Heating: Heat the reaction mixture at 90°C overnight.

-

Causality Note: Heating is necessary to drive the condensation reaction between the acetophenone and DMF-DMA, leading to the formation of the enaminone intermediate. DMF-DMA serves as both a reactant and a dehydrating agent.

-

-

Work-up: Allow the mixture to cool to room temperature. Remove the excess solvent and volatile byproducts under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate (e.g., 85:15 v/v) eluent system to yield the pure enaminone as a pale yellow solid.[2]

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: Dissolve the enaminone intermediate from Part A (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Add Iodine (I₂) (1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Causality Note: Iodine acts as an electrophile, initiating a cyclization reaction. The enamine nitrogen is displaced, and the pyrone ring is formed, with iodine incorporated at the C3 position.

-

-

Work-up: Pour the reaction mixture into ice-cold water. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic impurities.

-

Purification: The crude solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound as a light yellow solid.[2]

Applications in Medicinal Chemistry: A Versatile Synthetic Hub

The C3-iodo group is the key to unlocking the synthetic potential of this compound. It serves as a prime substrate for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of substituents.

Caption: this compound as a central hub for synthetic diversification.

Protocol 2: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a highly effective method for forming C(sp²)-C(sp) bonds by coupling the C3-iodo position with a terminal alkyne.[6][7][8] This reaction is instrumental in synthesizing 3-alkynylchromones, which are precursors to various heterocyclic systems and bioactive molecules.

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA), 2-3 eq)

-

Anhydrous solvent (e.g., THF, DMF, or Toluene)

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

-

-

Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, followed by the amine base. Stir the mixture for 5 minutes.

-

Substrate Addition: Add the terminal alkyne dropwise to the stirring mixture.

-

Reaction: Heat the reaction to the desired temperature (can range from room temperature to 100°C depending on substrate reactivity) and monitor its progress by TLC or LC-MS.

-

Causality Note: The copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[4] This species then undergoes transmetalation with the palladium(II) complex (formed from the oxidative addition of the iodochromone to Pd(0)), which is the rate-limiting step. Reductive elimination then yields the product and regenerates the Pd(0) catalyst.[9]

-

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Purification: Transfer the filtrate to a separatory funnel. Wash with aqueous ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkynyl-6-fluorochromone.

Therapeutic Relevance and Biological Data

Derivatives of this compound have shown promise in several therapeutic areas. The ability to rapidly generate diverse analogues via cross-coupling reactions makes this scaffold ideal for structure-activity relationship (SAR) studies.

Anticancer Activity

The chromone scaffold is a known pharmacophore in the design of anticancer agents.[1] Specifically, certain fluorinated chromone derivatives have been synthesized and evaluated as potential topoisomerase inhibitors.[10] Topoisomerases are critical enzymes in DNA replication and transcription, making them validated targets for cancer therapy. The synthesis of novel 3-aryl or 3-heteroaryl-6-fluorochromones via Suzuki coupling from this compound is a direct route to exploring this chemical space. For instance, fluoroquinolone derivatives, which share structural motifs, have been extensively studied as anticancer agents that inhibit topoisomerase II.[11][12]

Kinase Inhibitors

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Chromone-based compounds have been successfully developed as kinase inhibitors.[13] For example, 3-aryl-2-(4-pyridyl)chromone derivatives have been synthesized as potent p38 MAP kinase inhibitors.[13] The this compound scaffold provides an excellent starting point for creating novel kinase inhibitors, where the C3 position can be functionalized to probe the ATP-binding pocket of the target kinase.[14][15]

Antifungal Activity